2-FLUOROBENZYL [4-(TETRAHYDRO-2-FURANYLMETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Overview
Description
2-FLUOROBENZYL [4-(TETRAHYDRO-2-FURANYLMETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is a complex organic compound that features a combination of fluorobenzyl, tetrahydrofuran, thiophene, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUOROBENZYL [4-(TETRAHYDRO-2-FURANYLMETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Thiophene Group: The thiophene moiety can be introduced through a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Attachment of the Tetrahydrofuran Group: The tetrahydrofuran group can be attached via nucleophilic substitution reactions, where the tetrahydrofuran ring is opened and subsequently closed to form the desired structure.
Addition of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a Friedel-Crafts alkylation reaction, using fluorobenzyl chloride and an appropriate Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-FLUOROBENZYL [4-(TETRAHYDRO-2-FURANYLMETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfur compounds.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium catalysts for coupling reactions, Lewis acids for Friedel-Crafts alkylation
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Reduced Sulfur Compounds: Formed through reduction reactions
Substituted Benzyl Compounds: Formed through nucleophilic substitution reactions
Scientific Research Applications
2-FLUOROBENZYL [4-(TETRAHYDRO-2-FURANYLMETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-FLUOROBENZYL [4-(TETRAHYDRO-2-FURANYLMETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
2-FLUOROBENZYL [4-(TETRAHYDRO-2-FURANYLMETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFONE: Similar structure but with a sulfone group instead of a sulfide group.
2-FLUOROBENZYL [4-(TETRAHYDRO-2-FURANYLMETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL] ETHER: Similar structure but with an ether linkage instead of a sulfide linkage.
Uniqueness
2-FLUOROBENZYL [4-(TETRAHYDRO-2-FURANYLMETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is unique due to its combination of fluorobenzyl, tetrahydrofuran, thiophene, and triazole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3OS2/c19-15-7-2-1-5-13(15)12-25-18-21-20-17(16-8-4-10-24-16)22(18)11-14-6-3-9-23-14/h1-2,4-5,7-8,10,14H,3,6,9,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOMROZKICIIIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=NN=C2SCC3=CC=CC=C3F)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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